![molecular formula C15H14FNO4S B3106015 N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine CAS No. 1562439-62-6](/img/structure/B3106015.png)
N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine
Overview
Description
N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine (FFPA) is an organosulfur compound that is used in a variety of laboratory and industrial applications. It is a versatile molecule that can be used as a reagent in various chemical reactions and has been found to have a number of biochemical and physiological effects. In
Scientific Research Applications
PET Studies of Cerebral Levodopa Metabolism
N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine derivatives, such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), are used in PET imaging to study Parkinson’s disease. FDOPA serves as a tracer for molecular imaging, allowing for the assessment of the dopaminergic system's integrity by monitoring the enzymatic activity of DOPA decarboxylase in the brain. The application of FDOPA-PET has facilitated longitudinal studies in large patient cohorts, highlighting its value in clinical research and diagnosis (Kumakura & Cumming, 2009).
Inhibitors of Alanine Racemase Enzyme
N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine and its derivatives have been explored as potential inhibitors of the alanine racemase enzyme, an essential component in bacterial cell wall synthesis. This enzyme is a target for antibacterial drug development due to its absence in humans, making it an excellent target for selective inhibition. Research has aimed to identify potent and selective inhibitors of alanine racemase to combat antibiotic resistance, highlighting the compound's significance in developing new antibacterial therapies (Azam & Jayaram, 2015).
The Synthesis and Role of β-Alanine in Plants
While not directly related to N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine, research into β-alanine and its role in plants provides insights into the metabolic importance of related amino acids. β-Alanine is involved in various plant responses to stress, participating in lignin biosynthesis and ethylene production, among others. Such studies underscore the diverse roles of amino acids in biological systems, indirectly supporting the broader relevance of amino acid derivatives in scientific research (Parthasarathy, Savka, & Hudson, 2019).
Alanine Dehydrogenase and its Applications
Research on alanine dehydrogenase, an enzyme that catalyzes the reversible conversion of L-alanine to pyruvate, indirectly highlights the metabolic significance of alanine and its derivatives. The enzyme's role in microbial metabolism and its applications in the pharmaceutical, environmental, and food industries provide context for understanding the potential utility of alanine derivatives in biotechnological applications (Dave & Kadeppagari, 2019).
properties
IUPAC Name |
(2R)-2-[N-(benzenesulfonyl)-4-fluoroanilino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11(15(18)19)17(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRYJBRSRWPNU-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-N-(phenylsulfonyl)alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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